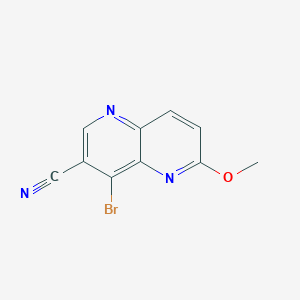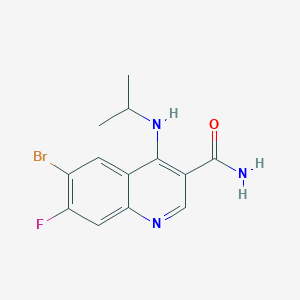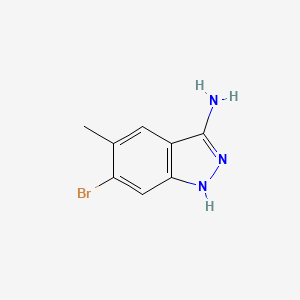
6-bromo-5-methyl-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-methyl-1H-indazol-3-amine is a brominated derivative of indazole, a nitrogen-containing heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of transition metals like palladium or copper to catalyze the formation of the indazole ring. This method often requires specific ligands and solvents to achieve high yields.
Reductive Cyclization Reactions: Another approach is reductive cyclization, where precursors such as 2-azidobenzaldehydes and amines undergo consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing these reactions for large-scale production, ensuring cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like alkyl halides or amines can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted indazoles with different functional groups attached to the ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-5-methyl-1H-indazol-3-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and interactions. Medicine: It has been investigated for its antitumor properties, with some derivatives showing promising activity against cancer cells. Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism by which 6-bromo-5-methyl-1H-indazol-3-amine exerts its effects depends on its specific application. For instance, in antitumor activity, the compound may interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary based on the derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-6-methyl-1H-indazol-5-amine: A positional isomer with similar properties but different reactivity due to the position of the bromine atom.
6-Bromo-1H-indazole: A closely related compound without the methyl group, which affects its chemical behavior and biological activity.
Uniqueness: 6-Bromo-5-methyl-1H-indazol-3-amine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and methyl groups provides unique opportunities for chemical modifications and biological interactions.
Eigenschaften
Molekularformel |
C8H8BrN3 |
|---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
6-bromo-5-methyl-1H-indazol-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) |
InChI-Schlüssel |
NWOGYYRNTHXWEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)NN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


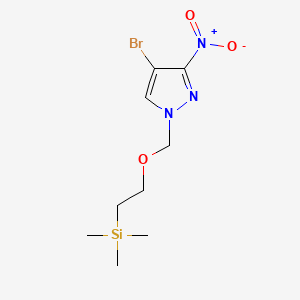
![4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15364201.png)
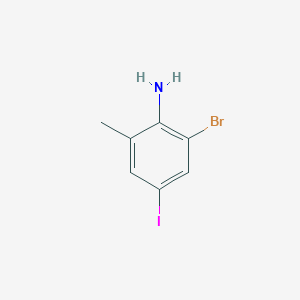
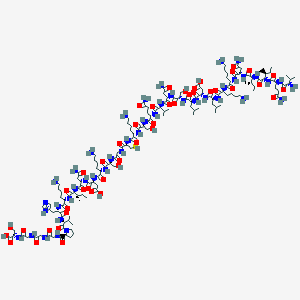
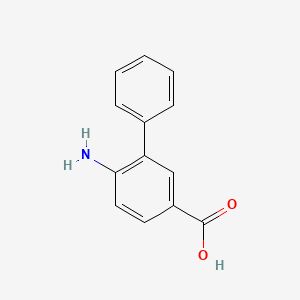
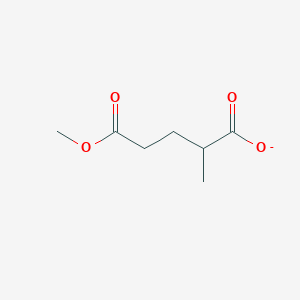
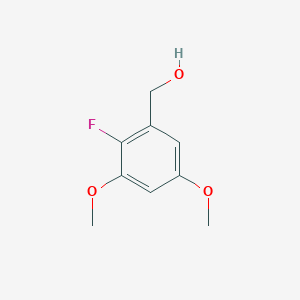
![tert-Butyl 5-methyl-5,6-dihydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364230.png)
![5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15364233.png)
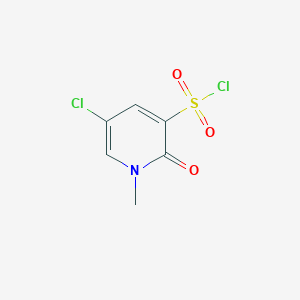
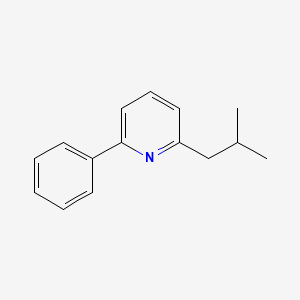
![5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B15364255.png)
